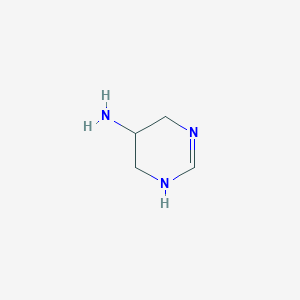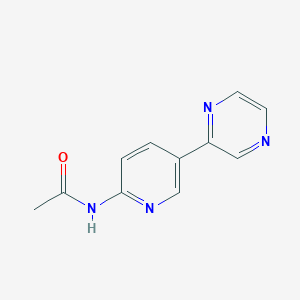
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyrazine ring and a pyridine ring, which are connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction typically takes place in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods is an ongoing area of research.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions can be performed using hydrogen gas and a suitable catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
Aplicaciones Científicas De Investigación
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
N-(5-(Pyrazin-2-yl)pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar structure but lack the pyrazine ring.
Imidazo[1,2-a]pyridines: These compounds have a fused ring system and different biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazine and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
N-(5-pyrazin-2-ylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H10N4O/c1-8(16)15-11-3-2-9(6-14-11)10-7-12-4-5-13-10/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
JLTSAFCQTMGFDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



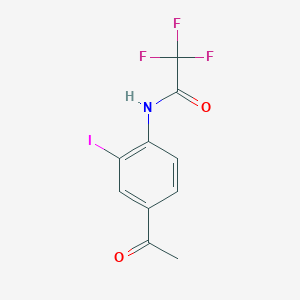
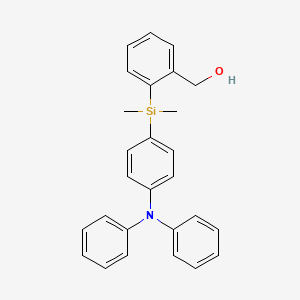
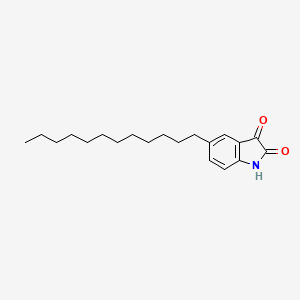

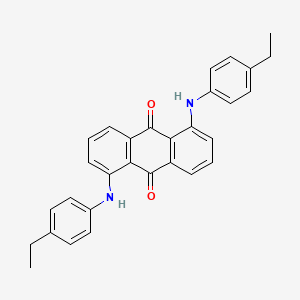
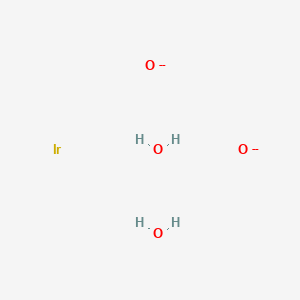
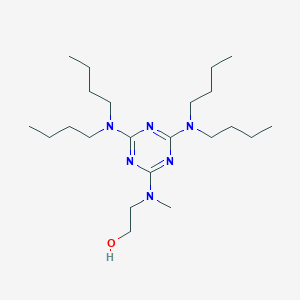

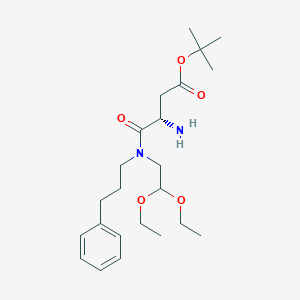
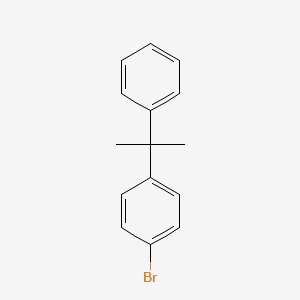
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
